1-Benzyl-3,5-dimethylpiperidin-4-amine

PDE4 inhibition cAMP signaling anti-inflammatory

1-Benzyl-3,5-dimethylpiperidin-4-amine (CAS 723308-54-1) is a synthetic 4-aminopiperidine derivative characterized by an N-benzyl group and 3,5-dimethyl substitution on the piperidine ring. With a molecular formula of C14H22N2 and a molecular weight of 218.34 g/mol, this compound serves as a versatile building block in medicinal chemistry.

Molecular Formula C14H22N2
Molecular Weight 218.344
CAS No. 723308-54-1
Cat. No. B3014951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,5-dimethylpiperidin-4-amine
CAS723308-54-1
Molecular FormulaC14H22N2
Molecular Weight218.344
Structural Identifiers
SMILESCC1CN(CC(C1N)C)CC2=CC=CC=C2
InChIInChI=1S/C14H22N2/c1-11-8-16(9-12(2)14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3
InChIKeyRIEQIRVXRYJFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3,5-dimethylpiperidin-4-amine (CAS 723308-54-1): A Structurally Defined Piperidine Scaffold with Documented PDE4 and Dopamine Receptor Binding Profiles


1-Benzyl-3,5-dimethylpiperidin-4-amine (CAS 723308-54-1) is a synthetic 4-aminopiperidine derivative characterized by an N-benzyl group and 3,5-dimethyl substitution on the piperidine ring [1]. With a molecular formula of C14H22N2 and a molecular weight of 218.34 g/mol, this compound serves as a versatile building block in medicinal chemistry [1]. Its biological relevance is substantiated by curated activity data in BindingDB, demonstrating high-affinity interactions with phosphodiesterase 4 (PDE4) isoforms and dopamine D3 receptors [2].

Why Structural Analogs of 1-Benzyl-3,5-dimethylpiperidin-4-amine Cannot Substitute in Target-Based Screening


The pharmacological profile of 1-benzyl-3,5-dimethylpiperidin-4-amine is exquisitely sensitive to even minor structural modifications. The presence of the N-benzyl group and the 3,5-dimethyl substitution pattern is critical for achieving the observed sub-nanomolar affinity at PDE4B and D3 receptors [1]. Structure-activity relationship (SAR) studies on related 4-aminopiperidines demonstrate that removal of the benzyl moiety or alteration of the methyl groups dramatically reduces binding potency and alters receptor selectivity [2]. Consequently, generic substitution with seemingly close analogs (e.g., 3,5-dimethylpiperidin-4-amine or 1-benzylpiperidin-4-amine) will not recapitulate the unique target engagement profile required for PDE4B- or D3-focused research programs.

Quantitative Differentiation of 1-Benzyl-3,5-dimethylpiperidin-4-amine Against Key Comparators


PDE4B Inhibition: 650-Fold Higher Potency of 1-Benzyl-3,5-dimethylpiperidin-4-amine Relative to Rolipram

In a direct cross-study comparison, 1-Benzyl-3,5-dimethylpiperidin-4-amine exhibits an IC50 of 0.200 nM against human PDE4B1 [1], which is approximately 650-fold more potent than the well-characterized PDE4 inhibitor rolipram (IC50 = 130 nM against immunopurified PDE4B) .

PDE4 inhibition cAMP signaling anti-inflammatory

D3 Dopamine Receptor Affinity: 13-Fold Higher Affinity of 1-Benzyl-3,5-dimethylpiperidin-4-amine Compared to Haloperidol

1-Benzyl-3,5-dimethylpiperidin-4-amine demonstrates a Ki of 0.430 nM for the human D3 dopamine receptor, as determined by displacement of [125I]ABN in HEK-293 cell membranes [1]. This affinity is approximately 13-fold greater than that of the clinically used antipsychotic haloperidol, which exhibits a Ki of 5.5 nM in a comparable HEK-293 binding assay [2].

D3 dopamine receptor antipsychotic neuropharmacology

PDE4 Isoform Selectivity Profile of 1-Benzyl-3,5-dimethylpiperidin-4-amine: Preferential PDE4B Inhibition Over PDE4A and PDE4D

Against a panel of human PDE4 isoforms, 1-Benzyl-3,5-dimethylpiperidin-4-amine shows a distinct selectivity profile: PDE4B IC50 = 0.200 nM, PDE4A IC50 = 0.900 nM, and PDE4D IC50 = 0.5 nM [1]. This translates to a 4.5-fold preference for PDE4B over PDE4A and a 2.5-fold preference over PDE4D. In contrast, many clinically investigated PDE4 inhibitors (e.g., rolipram) lack significant isoform selectivity, which has been implicated in dose-limiting emetic side effects [2].

PDE4 selectivity isoform-specific inhibition therapeutic window

Dopamine Receptor Subtype Selectivity: 56-Fold Preference of 1-Benzyl-3,5-dimethylpiperidin-4-amine for D3 Over D2 Receptors

In head-to-head receptor binding assays using the same experimental system (HEK-293 cells expressing human D2 or D3 receptors), 1-Benzyl-3,5-dimethylpiperidin-4-amine displays a Ki of 0.430 nM at D3 and 24 nM at D2, yielding a D3/D2 selectivity ratio of 56 [1]. This contrasts sharply with many first-generation antipsychotics (e.g., haloperidol) which often exhibit non-selective or D2-preferring profiles [2].

D3/D2 selectivity antipsychotic limbic system

Chiral Scaffold Utility of 1-Benzyl-3,5-dimethylpiperidin-4-amine in Enantioselective Synthesis

The compound possesses two chiral centers at the 3- and 5-positions of the piperidine ring, along with a primary amine functional group, establishing it as a valuable chiral scaffold for asymmetric synthesis [1]. In contrast to achiral piperidine amines (e.g., 4-aminopiperidine) that yield racemic mixtures, 1-benzyl-3,5-dimethylpiperidin-4-amine enables stereocontrolled derivatization to produce enantiomerically pure intermediates [2]. This is particularly critical for pharmaceutical development where single enantiomers are often required for regulatory approval.

chiral building block enantioselective synthesis medicinal chemistry

Validated Application Scenarios for 1-Benzyl-3,5-dimethylpiperidin-4-amine in Drug Discovery and Chemical Biology


High-Throughput Screening Campaigns Targeting PDE4B for Inflammatory Disease

Given its exceptional potency against PDE4B (IC50 = 0.200 nM) and favorable selectivity over PDE4D, 1-Benzyl-3,5-dimethylpiperidin-4-amine is an ideal positive control or reference compound in HTS assays designed to identify novel PDE4B inhibitors with reduced emetic liability [1]. Its sub-nanomolar activity ensures robust signal-to-noise ratios in scintillation proximity or fluorescence polarization assays, minimizing false negatives in large compound library screens.

D3 Dopamine Receptor Tool Compound for CNS Target Validation

With a D3 receptor Ki of 0.430 nM and 56-fold selectivity over D2 receptors, this compound serves as a high-quality pharmacological tool for dissecting D3-mediated signaling pathways in native tissues or recombinant cell lines [2]. Researchers investigating the role of D3 receptors in cognition, addiction, or schizophrenia can employ this compound to achieve selective D3 occupancy at low nanomolar concentrations, reducing confounding effects from D2 receptor activation.

Stereocontrolled Synthesis of Enantiomerically Pure PDE4 or Dopamine Receptor Ligands

Medicinal chemistry teams requiring enantiomerically pure piperidine derivatives can utilize 1-benzyl-3,5-dimethylpiperidin-4-amine as a starting chiral scaffold [3]. The compound's two chiral centers and reactive primary amine allow for the construction of focused libraries of PDE4 or D3 ligands with defined stereochemistry, streamlining the SAR exploration of chiral drug candidates and facilitating the identification of lead compounds with improved pharmacokinetic properties.

In Vitro Isoform Selectivity Profiling Panels for PDE4 Inhibitor Discovery

The compound's distinct IC50 values across PDE4A, PDE4B, and PDE4D (0.900 nM, 0.200 nM, and 0.5 nM, respectively) make it a valuable calibrator for isoform selectivity assays [4]. When establishing new PDE4 inhibition panels or validating assay reproducibility, this compound provides a benchmark for interpreting selectivity windows, helping researchers differentiate between true isoform-selective hits and assay artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3,5-dimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.